2,3,6-Trimethylaniline
Overview
Description
2,3,6-Trimethylaniline is an organic compound with the molecular formula C9H13N . It has an average mass of 135.206 Da and a monoisotopic mass of 135.104797 Da .
Molecular Structure Analysis
The molecular structure of 2,3,6-Trimethylaniline consists of a benzene ring with three methyl groups and one amine group attached . The compound has a density of 1.0±0.1 g/cm3, a boiling point of 236.9±9.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.5 mmHg at 25°C .Physical And Chemical Properties Analysis
2,3,6-Trimethylaniline has a molar refractivity of 45.0±0.3 cm3, a polar surface area of 26 Å2, and a polarizability of 17.8±0.5 10-24 cm3 . It also has a surface tension of 36.8±3.0 dyne/cm and a molar volume of 140.5±3.0 cm3 .Scientific Research Applications
Synthesis of Azomethines and Metal Complexes
2,3,6-Trimethylaniline: is utilized in the synthesis of azomethines, which are then used to form complexes with metals like zinc (Zn). These complexes are studied for their structure and photoluminescent properties, which have potential applications in optoelectronics .
Organic Optoelectronics
The metal complexes derived from 2,3,6-Trimethylaniline are significant in the development of organic optoelectronic devices. They are used to create emitters with high stability and efficiency, offering advantages in power consumption and color brightness .
Catalysis
Azomethine complexes involving 2,3,6-Trimethylaniline find applications in catalysis, particularly in the epoxidation and oxidation of olefins. These catalytic processes are crucial in the synthesis of various organic compounds .
Biodegradable Polymers
In the field of polymer science, 2,3,6-Trimethylaniline is involved in the synthesis of biodegradable polymers. It is used in the ring-opening polymerization reaction of racemic lactide, which is essential for producing polylactides as an alternative to traditional polymers .
Dye Precursor
2,3,6-Trimethylaniline: serves as a precursor to dyes. It undergoes various reactions to form compounds that are integral in the production of dyes used in histochemistry studies .
Ligand Synthesis
This compound is also important in the preparation of bulky ligands. It reacts with other organic molecules to form ligands that are used in complexation reactions in inorganic chemistry .
Medicinal Chemistry
Due to its structural properties, 2,3,6-Trimethylaniline is explored for its biological activity. It is a building block in the synthesis of compounds with potential antibacterial, antifungal, and anticancer properties .
Protistocidal Activity
Interestingly, some derivatives of 2,3,6-Trimethylaniline exhibit significant protistocidal activity. This opens up avenues for research in parasitology and the development of treatments against protozoan infections .
Safety and Hazards
2,3,6-Trimethylaniline may be fatal if inhaled, harmful if absorbed through skin or swallowed, and causes skin, eye, and respiratory tract irritation . It’s recommended to wear personal protective equipment, ensure adequate ventilation, and avoid getting the compound in eyes, on skin, or on clothing .
properties
IUPAC Name |
2,3,6-trimethylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c1-6-4-5-7(2)9(10)8(6)3/h4-5H,10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHMPFSKGDPKPDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30474750 | |
Record name | 2,3,6-Trimethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30474750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,6-Trimethylaniline | |
CAS RN |
18102-21-1 | |
Record name | 2,3,6-Trimethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30474750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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